![molecular formula C22H24N4OS2 B2955877 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 316360-76-6](/img/structure/B2955877.png)
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Applications
Cytotoxic Activity Against Cancer Cell Lines
Sulfonamide derivatives, including those with adamantyl groups, have been investigated for their cytotoxic activities against various cancer cell lines. For example, certain sulfonamide compounds have shown significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some compounds outperforming reference drugs like 5-fluorouracil in terms of potency (Ghorab et al., 2015).
Antimicrobial Applications
Broad-Spectrum Antimicrobial Activity
Compounds incorporating elements such as the thiazole and sulfonamide moieties have demonstrated broad-spectrum antimicrobial activities. Novel heterocyclic compounds, including those with sulfamoyl groups, have been synthesized and shown promising antibacterial and antifungal results, suggesting potential as new antimicrobial agents (Darwish et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Glutaminase Inhibition in Cancer Therapy
Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, which share structural similarities with the specified compound, have been explored as potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors show potential in cancer therapy by attenuating the growth of cancer cells in vitro and in vivo models (Shukla et al., 2012).
Anticonvulsant Activity
Potential Anticonvulsant Agents
Derivatives containing sulfonamide thiazole moieties have been evaluated for their anticonvulsant activities. Some compounds have shown significant protection against convulsions, highlighting the potential of these structural components in developing new anticonvulsant drugs (Farag et al., 2012).
Structural Studies for Drug Design
Crystal Structure Analysis
Understanding the crystal structures of compounds containing components like sulfanylacetamides is crucial for drug design. Such analyses provide insights into the molecular conformation, interactions, and potential binding sites, facilitating the development of more effective therapeutic agents (Subasri et al., 2016).
Mecanismo De Acción
Target of Action
Similar adamantane-containing compounds have been identified as potential inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other adamantane-containing compounds, it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
If it indeed targets 11β-hsd1 like its analogs, it could potentially influence the glucocorticoid metabolism pathway .
Pharmacokinetics
It’s known that the main route of metabolism of adamantyl-containing inhibitors is hydroxylation of bridging and bridgehead positions in adamantane .
Result of Action
If it acts as an inhibitor of 11β-HSD1, it could potentially reduce the local concentration of active glucocorticoids, thereby modulating the immune response and inflammation .
Propiedades
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-13-11-29-21(24-13)26-19(27)12-28-20-17(10-23)2-3-18(25-20)22-7-14-4-15(8-22)6-16(5-14)9-22/h2-3,11,14-16H,4-9,12H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXHMRDNCGRFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
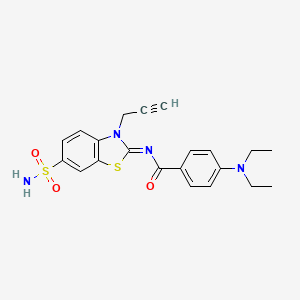
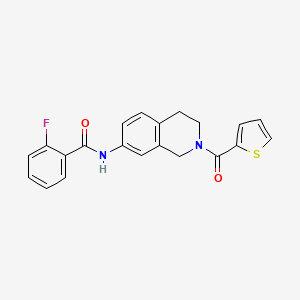
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)
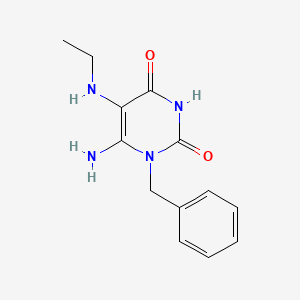

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)
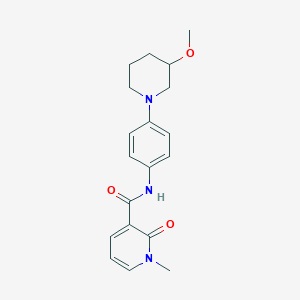
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
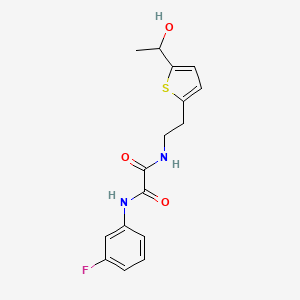
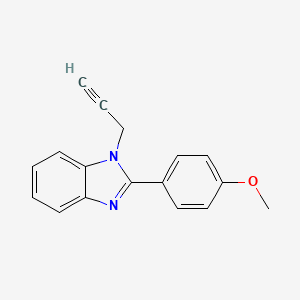
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)
